![molecular formula C13H11ClO3 B14616574 (2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid CAS No. 60210-88-0](/img/structure/B14616574.png)
(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a naphthalene ring substituted with a chlorine atom and an oxypropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 1-chloronaphthalene.
Formation of Intermediate: 1-chloronaphthalene undergoes a reaction with an appropriate reagent to form an intermediate compound.
Final Step: The intermediate is then reacted with ®-2-hydroxypropanoic acid under specific conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance the reaction rate.
Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired reaction pathway.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthalenes.
Substitution: Formation of various substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular responses.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-[(1-Bromonaphthalen-2-yl)oxy]propanoic acid: Similar structure with a bromine atom instead of chlorine.
(2R)-2-[(1-Fluoronaphthalen-2-yl)oxy]propanoic acid: Similar structure with a fluorine atom instead of chlorine.
(2R)-2-[(1-Methylnaphthalen-2-yl)oxy]propanoic acid: Similar structure with a methyl group instead of chlorine.
Uniqueness
(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can also affect the compound’s physicochemical properties, such as solubility and stability.
Eigenschaften
CAS-Nummer |
60210-88-0 |
|---|---|
Molekularformel |
C13H11ClO3 |
Molekulargewicht |
250.68 g/mol |
IUPAC-Name |
(2R)-2-(1-chloronaphthalen-2-yl)oxypropanoic acid |
InChI |
InChI=1S/C13H11ClO3/c1-8(13(15)16)17-11-7-6-9-4-2-3-5-10(9)12(11)14/h2-8H,1H3,(H,15,16)/t8-/m1/s1 |
InChI-Schlüssel |
AIVINHFSMZQJFB-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)OC1=C(C2=CC=CC=C2C=C1)Cl |
Kanonische SMILES |
CC(C(=O)O)OC1=C(C2=CC=CC=C2C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


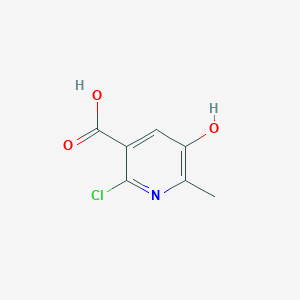

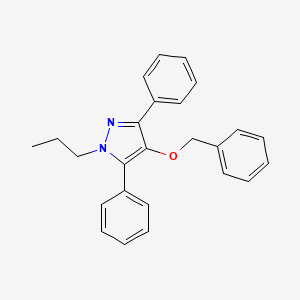
![10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one](/img/structure/B14616513.png)
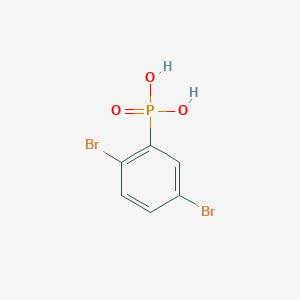
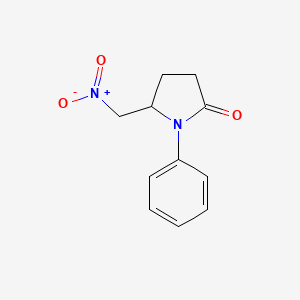
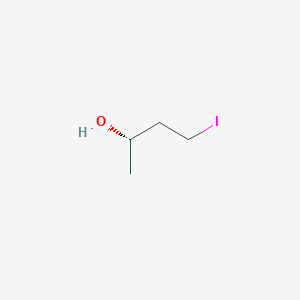


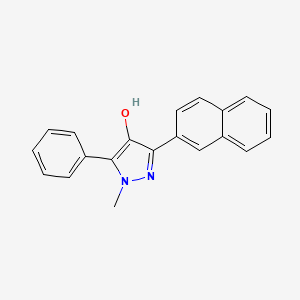
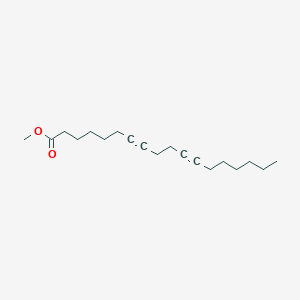
![Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B14616565.png)
![Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14616567.png)
![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)
